molecular formula C14H17ClN2O2 B2492657 2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide hydrochloride CAS No. 1423025-43-7

2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide hydrochloride

Cat. No.: B2492657
CAS No.: 1423025-43-7
M. Wt: 280.75
InChI Key: HOUANWJKGHJORH-UHFFFAOYSA-N
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Description

2-Amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide hydrochloride is a synthetic acetamide derivative featuring a furan-2-ylmethyl group, a methylamino substituent, and a phenylacetamide backbone. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. The compound is structurally characterized by:

  • N-Methyl substitution: Modifies steric and electronic properties of the amide nitrogen.
  • Phenylacetamide core: Common in bioactive molecules, including analgesics and anti-inflammatory agents.

The compound is listed in pharmacopeial and industrial catalogs (e.g., CymitQuimica Ref: 10-F705558) but is currently marked as discontinued, limiting commercial availability .

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-16(10-12-8-5-9-18-12)14(17)13(15)11-6-3-2-4-7-11;/h2-9,13H,10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUANWJKGHJORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide hydrochloride typically involves the reaction of furan-2-ylmethylamine with N-methyl-2-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenylacetamide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the amino group may produce N-methyl-2-phenylacetamide.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several areas of medicinal research:

  • Antimicrobial Activity : Preliminary studies indicate that 2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide hydrochloride exhibits significant antimicrobial properties against various bacterial strains. This suggests its potential as a therapeutic agent for treating infections .
  • Anticancer Properties : Research has highlighted its ability to inhibit specific cancer cell lines by interfering with signaling pathways related to cell proliferation. This mechanism positions it as a candidate for further development in cancer therapies .

The compound's biological activity is attributed to its interaction with molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical to cancer cell survival, thereby exerting anticancer effects.
  • Cell Membrane Disruption : Its antimicrobial properties could arise from disrupting bacterial cell membranes or inhibiting essential metabolic functions .

Industrial Applications

In addition to its medicinal uses, this compound is explored for its potential in industrial applications:

  • Material Development : Due to its unique chemical properties, it can be used as a building block for synthesizing new materials, including polymers and coatings .

Antimicrobial Properties

A study evaluated the compound's efficacy against multiple bacterial strains, indicating significant inhibition of growth. The results suggest that it could serve as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Activity

Research focusing on the compound's effects on cancer cell lines revealed promising results. The inhibition was linked to its ability to interfere with key signaling pathways involved in cell proliferation and survival.

Safety and Toxicity

Preliminary toxicity studies suggest that this compound exhibits low cytotoxicity at therapeutic doses. This safety profile makes it a candidate for further clinical development.

Mechanism of Action

The mechanism of action of 2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Structural Insights :

  • Chlorinated Derivatives : Chloroacetamides like alachlor and (±)-2-chloro-N-(chromen-7-yl)acetamide exhibit divergent applications (herbicide vs. anti-inflammatory), highlighting substituent-dependent activity.
  • Phenyl vs. Heteroaromatic Cores: The phenylacetamide backbone in the target compound contrasts with chromenone () or bromophenyl () systems, altering lipophilicity and target selectivity.

Pharmacological and Functional Comparisons

Anti-Inflammatory Activity

  • (±)-2-Chloro-N-(chromen-7-yl)-2-phenylacetamide () demonstrated 2.5× higher in vitro anti-inflammatory activity than ibuprofen, attributed to its chromenone ring enhancing COX-2 inhibition . The target compound’s furan and N-methyl groups may modulate similar pathways but lack direct activity data.

Toxicity Profiles

  • 2-Amino-N-(naphthalen-2-yl)acetamide hydrochloride () exhibits acute oral toxicity (H302) and respiratory irritation (H335) , suggesting aminoacetamide derivatives require careful handling.
  • N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride () has uncharacterized toxicology, emphasizing the need for hazard assessments in structurally related compounds .

Biological Activity

2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a furan ring, an amino group, and a phenylacetamide moiety, which contribute to its biological activity. The synthesis typically involves the reaction of furan-2-carbaldehyde with methylamine and 2-phenylacetamide under controlled conditions to yield the hydrochloride salt form. The reaction parameters such as temperature and solvent choice are optimized for yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These values suggest that the compound effectively inhibits cancer cell proliferation, making it a candidate for further development as an anticancer agent.

The mechanism underlying the anticancer activity of this compound may involve the inhibition of specific enzymes associated with cancer cell growth. Preliminary studies indicate that it can modulate pathways involved in cell cycle regulation and apoptosis, although detailed molecular targets remain to be fully elucidated .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial activity of this compound. Research indicates that it exhibits inhibitory effects against various bacterial strains, potentially offering a dual therapeutic application in infectious diseases .

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in preclinical settings:

  • Study on Prostate Cancer : A study evaluated the compound's effect on PC-3 cells, revealing a dose-dependent decrease in cell viability with an IC50 value of 0.67 µM. This study underscores its potential as a targeted therapy for prostate cancer .
  • Study on Colon Cancer : Another investigation focused on HCT-116 cells, where the compound demonstrated an IC50 of 0.80 µM, indicating strong antiproliferative effects and suggesting its utility in treating colorectal malignancies .
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed significant inhibition at concentrations lower than those required for cytotoxicity in normal cells, highlighting its therapeutic window for antimicrobial applications .

Comparative Analysis

When compared to similar compounds, such as N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride, this compound exhibits enhanced biological activity due to its unique structural features that facilitate better interaction with biological targets .

Compound IC50 (µM) Activity Type
2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide1.5Anticancer
2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide0.67Anticancer

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between furan-2-ylmethylamine derivatives and chloroacetamide precursors under controlled conditions. Key parameters include solvent choice (e.g., acetonitrile or dichloromethane for solubility and reactivity), temperature (60–80°C to balance reaction rate and side-product formation), and catalysts (e.g., triethylamine for deprotonation). Reaction progress should be monitored via TLC using hexane:ethyl acetate (9:1) as the solvent system . Post-reaction purification via recrystallization (ethanol as a solvent) or column chromatography is critical for isolating the hydrochloride salt .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of characteristic signals (e.g., furan protons at δ 6.2–7.4 ppm, methyl groups at δ 2.8–3.1 ppm, and aromatic phenyl protons at δ 7.2–7.6 ppm) .
  • IR : Confirm amide C=O stretching at ~1650–1680 cm1^{-1} and NH bending vibrations at ~1550 cm1^{-1} .
  • Mass Spectrometry : ESI-MS should show the molecular ion peak [M+H]+^+ corresponding to the molecular formula C15H19N2O2HClC_{15}H_{19}N_2O_2 \cdot HCl.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Follow waste disposal guidelines for halogenated organic compounds and secondary amines .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and predict regioselectivity for substitutions.
  • Use molecular docking to simulate interactions with biological targets (e.g., enzymes or receptors) and prioritize derivatives with favorable binding affinities .
  • Example: Modifying the phenyl ring with electron-withdrawing groups (e.g., -NO2_2) could enhance electrophilicity and binding to nucleophilic residues .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Conduct assays across a wide concentration range (nM to mM) to identify non-linear effects.
  • Control Experiments : Validate target specificity using knockout cell lines or competitive inhibitors.
  • Meta-Analysis : Compare datasets across studies while accounting for variables like solvent choice (DMSO vs. aqueous buffers) and cell viability assays (MTT vs. resazurin) .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to maintain precise temperature and mixing conditions, reducing side reactions .
  • Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported Pd) for easier separation and reuse .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

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